ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate
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Description
Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a useful research compound. Its molecular formula is C13H12F3N5O4 and its molecular weight is 359.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.08413837 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
For instance, some compounds antagonize voltage-dependent Na+ channel currents . Others inhibit enzymes like dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of certain drugs . The specific interactions of VU0539033-1 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, some compounds inhibit the release of glutamate, a neurotransmitter involved in various neurological pathways
Result of Action
Compounds with similar structures have been found to have various effects, such as antagonizing voltage-dependent na+ channel currents . The specific effects of VU0539033-1 at the molecular and cellular level are subjects of ongoing research.
Biological Activity
Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
The compound can be synthesized through a multi-step process involving the reaction of specific precursors to form the tetrazole ring and subsequent modifications to introduce the ethyl acetate moiety. The general structure can be represented as follows:
Chemical Formula and Molecular Weight
- Molecular Formula: C_{14}H_{14}F_{3}N_{5}O_{2}
- Molecular Weight: 357.28 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity:
- Antitumor Activity:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | , |
Antitumor | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Case Study: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives revealed that those with trifluoromethoxy substituents demonstrated enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was noted for its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent .
Case Study: Antitumor Properties
In another research investigation focusing on the antitumor effects of tetrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O4/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODKUMNBCSQHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.